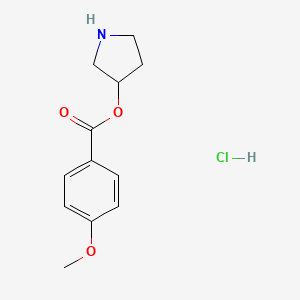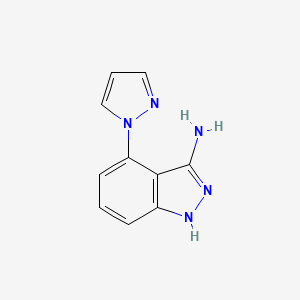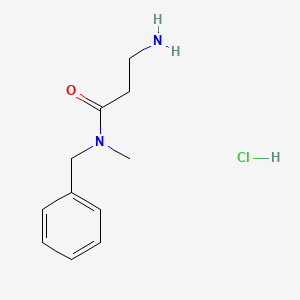
3-Pyrrolidinyl 4-methoxybenzoate hydrochloride
Overview
Description
3-Pyrrolidinyl 4-methoxybenzoate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a saturated heterocyclic amine with a five-membered ring structure containing one nitrogen atom
Mechanism of Action
Mode of Action:
- Histamine H1 Receptor Binding : PMBH may bind to histamine H1 receptors. By doing so, it blocks the action of endogenous histamine. This leads to temporary relief from negative symptoms caused by histamine, such as allergic reactions and inflammation .
- Stereochemistry and Substituents : The stereoisomers and spatial orientation of substituents in PMBH can significantly influence its biological profile. Different binding modes to enantioselective proteins may result from these variations .
Action Environment:
Environmental factors play a crucial role in PMBH’s efficacy and stability:
: Triprolidine: Uses, Interactions, Mechanism of Action | DrugBank Online : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds
Biochemical Analysis
Biochemical Properties
3-Pyrrolidinyl 4-methoxybenzoate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. These interactions are crucial as they can modulate neurotransmitter levels in the nervous system, potentially impacting conditions like Alzheimer’s disease. Additionally, this compound can bind to certain protein receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, this compound can alter neurotransmitter release and uptake, affecting synaptic transmission and plasticity. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, inhibiting their catalytic activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and leading to increased neurotransmitter levels. Additionally, this compound can act as an allosteric modulator, altering the conformation of target proteins and influencing their activity. Changes in gene expression induced by this compound are often mediated through its interaction with transcription factors and epigenetic modifiers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light or extreme pH levels. Degradation products can form over time, potentially altering its biochemical properties and effects. Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, such as changes in receptor expression and signaling pathway activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can enhance cognitive function and memory by modulating neurotransmitter levels. At higher doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes. It is crucial to determine the appropriate dosage to balance efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion or active transport mediated by specific transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic and toxic effects, highlighting the importance of understanding its transport dynamics .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. Its localization can influence its ability to modulate cellular processes and pathways, underscoring the importance of studying its subcellular distribution in detail .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride typically involves the esterification of 4-methoxybenzoic acid with pyrrolidine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinyl 4-methoxybenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: N-oxides and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoates.
Scientific Research Applications
3-Pyrrolidinyl 4-methoxybenzoate hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- α-Pyrrolidinopropiophenone (α-PPP)
- 4’-Methyl-α-pyrrolidinopropiophenone (M-α-PPP)
- 3’,4’-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
- 1-Phenyl-2-(1-pyrrolidinyl)-1-pentanone (α-PVP)
Uniqueness
3-Pyrrolidinyl 4-methoxybenzoate hydrochloride is unique due to its specific ester linkage and methoxy substitution, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
pyrrolidin-3-yl 4-methoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-10-4-2-9(3-5-10)12(14)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRRTIJSRDJHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220021-16-8 | |
| Record name | Benzoic acid, 4-methoxy-, 3-pyrrolidinyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394694.png)
![3-[3-(Benzyloxy)propyl]pyrrolidine](/img/structure/B1394695.png)



![3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394701.png)
![3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1394702.png)
![3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1394703.png)
![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine](/img/structure/B1394705.png)
![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394706.png)
![3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394707.png)

![3-{[4-(Tert-butyl)benzyl]oxy}azetidine](/img/structure/B1394714.png)

